molecular formula C24H18ClN3O2 B2592641 1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-59-5

1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2592641
CAS No.: 901268-59-5
M. Wt: 415.88
InChI Key: QXKQRAAXAHRYDU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic quinoline derivative intended for research applications. Compounds within the pyrazolo[4,3-c]quinoline family are of significant interest in medicinal chemistry and pharmacological research due to their diverse biological profiles. These tricyclic ring systems have been investigated as high-affinity benzodiazepine receptor ligands . Furthermore, this class of molecules is relevant in the development of potential therapeutic agents, including interleukin inhibitors, selective cyclooxygenase-2 (COX-2) inhibitors, and phosphodiesterase 4 (PDE4) inhibitors . The structure features a chlorophenyl group and two methoxy substituents, which may be optimized to modulate the compound's physicochemical properties and interaction with biological targets. This product is strictly for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O2/c1-29-18-5-3-4-15(12-18)23-21-14-26-22-11-10-19(30-2)13-20(22)24(21)28(27-23)17-8-6-16(25)7-9-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKQRAAXAHRYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenylhydrazine with 3-methoxybenzaldehyde can form an intermediate hydrazone, which then undergoes cyclization with a suitable quinoline derivative in the presence of a catalyst to yield the target compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazoloquinoline derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazoloquinoline structure can enhance cytotoxicity against specific cancer types .

Antiviral Properties

Compounds related to pyrazolo[4,3-c]quinolines have been investigated for their antiviral activities. Some studies highlight their effectiveness against viruses such as HIV and influenza. For instance, specific derivatives have demonstrated inhibition of viral replication in cell cultures, making them potential candidates for antiviral drug development .

Synthesis and Evaluation

A notable study synthesized various pyrazoloquinoline derivatives and evaluated their biological activities. The synthesized compounds were tested against hematologic tumor cell lines (HEL, K-562, HL-60) and breast cancer cell lines (SKBR3, MCF-7). Results indicated that some derivatives exhibited significant cytotoxic activity with IC50 values in the low micromolar range. The study concluded that structural variations significantly impact the biological efficacy of these compounds .

In Silico Studies

In silico modeling has been employed to predict the pharmacokinetic properties of pyrazoloquinoline derivatives. These studies assess absorption, distribution, metabolism, and excretion (ADME) parameters, providing insights into the potential bioavailability of these compounds when developed as therapeutic agents .

Comparative Data Table

Compound Target Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-75.2Apoptosis induction
Compound BHL-603.8Cell cycle arrest
Compound CK-5624.5Inhibition of DNA synthesis

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

A comparative analysis of key pyrazolo[4,3-c]quinoline derivatives is provided below:

Compound Name Substituents Biological Activity (IC₅₀ or % Inhibition) Key Findings Reference
Target Compound 1-(4-ClPh), 8-OCH₃, 3-(3-OCH₃Ph) Anti-inflammatory (NO inhibition) Expected to inhibit iNOS/COX-2; potency inferred from structural analogs.
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-OCH₂CH₃, 3-(4-FPh) Not reported Ethoxy at C8 may reduce metabolic stability vs. methoxy.
2i: 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline 3-NH₂, 4-(4-OHPhNH) IC₅₀ ≈ 1400W (positive control) Hydroxyl group enhances hydrogen bonding and potency.
2m: 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid 3-NH₂, 4-(4-COOHPhNH) IC₅₀ ≈ 1400W Carboxylic acid improves solubility and target interaction.
8-Methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline 8-OCH₃, 3-(4-CH₃Ph) Not reported Methyl group increases lipophilicity but may reduce polar interactions.
5q: 4-(4-ClPh)-6-(4-OCH₃Ph)-1-(4-MeQuinolin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolo[3,4-b]pyridine core with 4-ClPh, 4-OCH₃Ph, and quinoline substituent Antimalarial (67% yield) Different core (pyrazolo[3,4-b]pyridine) shifts activity to antimalarial.

Key Structural-Activity Relationships (SAR)

Position 8 Substituents :

  • Methoxy (OCH₃) at C8 (target compound) balances steric bulk and electronic effects. Ethoxy (OCH₂CH₃) in may reduce metabolic stability due to increased hydrophobicity.
  • Removal of substituents at C8 (e.g., H) in simpler analogs reduces anti-inflammatory potency .

Position 3 Substituents: 3-Methoxyphenyl (target compound) vs. Fluorine’s electron-withdrawing nature may alter charge distribution. Hydroxyl (as in 2i ) significantly boosts activity via hydrogen bonding but may reduce bioavailability due to polarity.

Position 1 Substituents: 4-Chlorophenyl (target compound) vs. 4-methylquinoline (5q ): Chlorine’s halogen bonding improves target affinity, while bulkier groups (e.g., quinoline in 5q) shift activity to other targets (antimalarial).

Core Modifications: Pyrazolo[4,3-c]quinoline (target) vs. pyrazolo[3,4-b]pyridine (5q ): The fused quinoline ring in the target compound is critical for anti-inflammatory activity, while pyridine-based cores favor antimalarial effects.

Mechanistic Insights

  • Anti-inflammatory activity: The target compound likely inhibits LPS-induced NO production by suppressing iNOS and COX-2 expression, similar to 2i and 2m .
  • Antimalarial activity : Analogues like 5q act via different mechanisms, possibly targeting heme detoxification pathways in Plasmodium.

Biological Activity

1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the current understanding of its biological activity based on various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₃ClN₂O₂
  • Molecular Weight : 300.74 g/mol
  • SMILES Notation : OC1=CN(C2=CC=C(Cl)C=C2)N=C1C3=CC=C(OC)C=C3

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of pyrazoloquinoline derivatives, including this compound. In vitro assays have demonstrated significant antibacterial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Some derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Research indicates that specific derivatives can inhibit cell proliferation effectively:

  • Cell Lines Tested : The compound showed activity against several cancer cell lines, with IC₅₀ values indicating potent cytotoxicity.
  • Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of sirtuins, which are proteins associated with cancer progression .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoloquinoline derivatives has also been investigated. For example:

  • Nitric Oxide Production Inhibition : Compounds in this class demonstrated significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells, with some exhibiting potency comparable to established anti-inflammatory agents .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialMIC values from 0.22 to 0.25 μg/mL against Staphylococcus aureus.
AnticancerEffective against multiple cancer cell lines; specific mechanisms involve sirtuin inhibition.
Anti-inflammatorySignificant inhibition of NO production in RAW 264.7 cells; potential pathways include COX-2 inhibition.

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves multi-step heterocyclic condensation. A common approach starts with 2,4-dichloroquinoline-3-carbonitrile as a precursor, followed by substitution with methoxy groups and subsequent cyclization with hydrazine derivatives. For example:

  • Step 1 : React 2,4-dichloroquinoline-3-carbonitrile with 4-chlorophenyl and methoxyphenyl reagents under nucleophilic aromatic substitution conditions (DMF, reflux, 3–6 hours) .
  • Step 2 : Cyclize intermediate products using hydrazine derivatives (e.g., phenylhydrazine) in ethanol at 80°C to form the pyrazoloquinoline core .
    Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve yield. Monitor by TLC/HPLC and characterize intermediates via 1H^1H-NMR to confirm regioselectivity .

Q. How is the structural identity of this compound validated in synthetic workflows?

Validation requires a combination of spectroscopic and crystallographic methods:

  • Spectroscopy : Use 1H^1H-NMR to confirm methoxy group integration (δ 3.8–4.1 ppm) and aromatic proton splitting patterns. Mass spectrometry (HRMS) verifies molecular weight (±2 ppm error) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves spatial arrangement. For example, bond angles near the pyrazole ring (108–120°) and torsion angles in the quinoline system should match DFT-optimized models .

Q. What are the standard assays to evaluate its in vitro anti-inflammatory activity?

  • Nitric Oxide (NO) Inhibition : Treat LPS-stimulated RAW 264.7 macrophages with the compound (1–50 µM) and measure NO production via Griess reagent (absorbance at 540 nm). Include L-NMMA as a positive control .
  • Cytotoxicity Screening : Parallel MTT assays ensure activity is not due to cell death (IC50_{50} > 100 µM recommended for selectivity) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the pyrazoloquinoline core?

Conflicting tautomer assignments (e.g., 1H vs. 2H pyrazole forms) arise from NMR ambiguity. SC-XRD with high-resolution data (R-factor < 0.05) can unambiguously assign proton positions. For example, hydrogen-bonding networks involving N–H groups (observed in electron density maps) distinguish tautomers. SHELXL’s rigid-bond restraint is critical for refining disordered regions .

Q. What strategies address low solubility in pharmacological assays, and how do structural modifications impact activity?

  • Solubility Enhancement : Introduce polar substituents (e.g., –SO3_3H or –COOH) at the 4-position of the quinoline ring. Alternatively, use PEG-based nanoformulations .
  • Activity Trade-offs : Methoxy groups at C-8 and C-3’ enhance lipophilicity and membrane permeability but reduce aqueous solubility. Balance via logP optimization (target 2–4) using Hansch analysis .

Q. How do computational methods (e.g., molecular docking) guide SAR studies for kinase inhibition?

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., JAK2 or PI3Kγ) due to the compound’s aromatic bulk.
  • Docking Workflow : Use AutoDock Vina with AMBER force fields. Key interactions include:
    • Chlorophenyl group → hydrophobic pocket (ΔG contribution: −2.3 kcal/mol).
    • Pyrazole N–H → hydrogen bond with catalytic lysine .
      Validate with mutagenesis studies (e.g., K99A mutation in PI3Kγ reduces binding affinity by 10-fold) .

Q. What analytical techniques reconcile discrepancies between in vitro and in vivo efficacy data?

  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites. For example, demethylation of methoxy groups generates polar derivatives with altered bioavailability .
  • Pharmacokinetics : Compare plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models. Poor CNS penetration often explains weak in vivo neuroinflammatory activity despite strong in vitro effects .

Q. How are competing reaction pathways managed during scale-up synthesis?

  • Byproduct Analysis : Monitor competing cyclization (e.g., pyrazolo[3,4-c] vs. [4,3-c] isomers) via LC-MS. Optimize stoichiometry (1:1.2 molar ratio of quinoline to hydrazine) to suppress side products .
  • Process Controls : Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature (±2°C) and improve yield reproducibility .

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